(4-(2-Hydroxypropyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride
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Overview
Description
(4-(2-Hydroxypropyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride: . This compound features a piperazine ring, a thiadiazole ring, and a hydroxypropyl group, making it a unique molecule with interesting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and thiadiazole precursors. These precursors are then reacted under specific conditions to form the final product. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and optimize the yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize related compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substitution products where different functional groups are introduced.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may have biological activity that could be explored for potential therapeutic uses.
Medicine: : Its unique structure could make it a candidate for drug development, particularly in areas such as antimicrobial or anti-inflammatory treatments.
Industry: : It could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. For example, it might interact with enzymes or receptors in the body, leading to a cascade of biochemical events that result in its therapeutic effects. Understanding the molecular targets and pathways involved is crucial for developing effective applications.
Comparison with Similar Compounds
This compound can be compared to other similar compounds that share structural features such as piperazine or thiadiazole rings. Some similar compounds might include:
Piperazine derivatives: : These compounds often have applications in pharmaceuticals and agriculture.
Thiadiazole derivatives: : These compounds are known for their antimicrobial and anticancer properties.
By comparing these compounds, we can highlight the uniqueness of (4-(2-Hydroxypropyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride and its potential advantages in various applications.
Properties
IUPAC Name |
[4-(2-hydroxypropyl)piperazin-1-yl]-(4-propylthiadiazol-5-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S.ClH/c1-3-4-11-12(20-15-14-11)13(19)17-7-5-16(6-8-17)9-10(2)18;/h10,18H,3-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKQXFOBOJFSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(CC2)CC(C)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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